1-(3-nitrobenzyl)-4-(3-phenylpropyl)piperazine
Overview
Description
1-(3-nitrobenzyl)-4-(3-phenylpropyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound features a piperazine ring substituted with a 3-nitrobenzyl group and a 3-phenylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrobenzyl)-4-(3-phenylpropyl)piperazine typically involves the following steps:
N-alkylation of piperazine: The piperazine ring is first alkylated with 3-nitrobenzyl chloride under basic conditions to form 1-(3-nitrobenzyl)piperazine.
Further alkylation: The intermediate 1-(3-nitrobenzyl)piperazine is then alkylated with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(3-nitrobenzyl)-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl and phenylpropyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products
Reduction: The major product would be 1-(3-aminobenzyl)-4-(3-phenylpropyl)piperazine.
Substitution: Depending on the electrophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of central nervous system activity.
Medicine: Potential use as a pharmaceutical agent, particularly in the development of drugs targeting neurological conditions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-nitrobenzyl)-4-(3-phenylpropyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors in the brain, modulating their activity. The nitrobenzyl and phenylpropyl groups may influence the compound’s binding affinity and selectivity for these receptors.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-phenylpiperazine: Lacks the nitro group, which may result in different biological activity.
1-(3-nitrobenzyl)piperazine: Lacks the phenylpropyl group, which may affect its pharmacokinetic properties.
4-(3-phenylpropyl)piperazine: Lacks the nitrobenzyl group, which may influence its chemical reactivity.
Uniqueness
1-(3-nitrobenzyl)-4-(3-phenylpropyl)piperazine is unique due to the presence of both the nitrobenzyl and phenylpropyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-23(25)20-10-4-8-19(16-20)17-22-14-12-21(13-15-22)11-5-9-18-6-2-1-3-7-18/h1-4,6-8,10,16H,5,9,11-15,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGMGOPOJDMNMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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